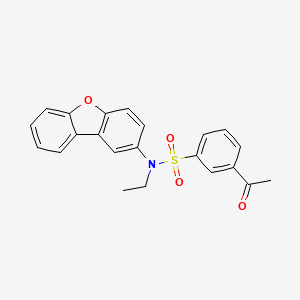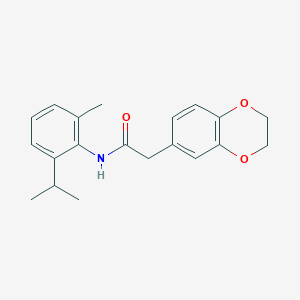
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide, also known as DHCFC, is a synthetic compound that belongs to the class of chromene derivatives. It has been extensively studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology.
Mecanismo De Acción
The exact mechanism of action of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide is still under investigation. However, it has been suggested that this compound exerts its biological activities through various pathways, including the inhibition of oxidative stress and inflammation, the modulation of signaling pathways, and the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. It has also been reported to have neuroprotective and cardioprotective effects. This compound has been shown to inhibit the production of reactive oxygen species (ROS) and pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in vitro and in vivo. In addition, this compound has been shown to induce apoptosis in cancer cells through the activation of caspases and the inhibition of anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has several advantages for lab experiments, including its easy synthesis, low toxicity, and high stability. However, there are also some limitations to its use in lab experiments, such as its poor solubility in water and some organic solvents, which may limit its bioavailability and efficacy.
Direcciones Futuras
There are several future directions for the study of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide. One potential direction is the further investigation of its mechanism of action and its potential use as a lead compound for the development of new drugs targeting various diseases. Another direction is the exploration of its potential use in combination with other drugs or therapies to enhance its efficacy and reduce potential side effects. Additionally, the development of new methods for the synthesis and purification of this compound may also be an area of future research.
Métodos De Síntesis
The synthesis of N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide involves the reaction of 3,4-dihydro-2H-chromen-4-amine with 5-methylfuran-2-carboxylic acid in the presence of a coupling reagent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting product is then purified using various methods, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide has been studied for its potential application in various scientific research fields, including medicinal chemistry, drug discovery, and pharmacology. It has been shown to exhibit various biological activities, such as antioxidant, anti-inflammatory, and anticancer properties. This compound has also been investigated for its potential use as a lead compound for the development of new drugs targeting various diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-(3,4-dihydro-2H-chromen-4-yl)-5-methylfuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO3/c1-10-6-7-14(19-10)15(17)16-12-8-9-18-13-5-3-2-4-11(12)13/h2-7,12H,8-9H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXZBZTDKJPDONT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C(=O)NC2CCOC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]-N-methylacetamide](/img/structure/B7532498.png)
![1-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-3-(2-thiophen-3-ylethyl)urea](/img/structure/B7532501.png)
![N-[(3-fluoro-4-imidazol-1-ylphenyl)methyl]-4-[(3-methyl-1,2-oxazol-5-yl)methyl]piperazine-1-carboxamide](/img/structure/B7532503.png)
![1-benzyl-N-[[4-(carbamoylamino)phenyl]methyl]piperidine-4-carboxamide](/img/structure/B7532505.png)


![N-ethyl-3-[[(3-fluoro-4-imidazol-1-ylphenyl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532532.png)
![3-[(1-Benzylpiperidin-4-yl)methyl]-1-(furan-2-ylmethyl)-1-methylurea](/img/structure/B7532537.png)

![1-[(1-Benzylpiperidin-4-yl)methyl]-3-(1-hydroxybutan-2-yl)urea](/img/structure/B7532548.png)
![4-[[(1-Benzylpiperidin-4-yl)methylcarbamoylamino]methyl]benzamide](/img/structure/B7532555.png)
![3-[(3-Fluoro-4-imidazol-1-ylphenyl)methyl]-1-methyl-1-[(2-methylfuran-3-yl)methyl]urea](/img/structure/B7532559.png)

![N-[3-(3,4-dihydro-2H-pyrrol-5-ylsulfamoyl)phenyl]-2-(trifluoromethyl)benzamide](/img/structure/B7532572.png)
